2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide is a chemical compound with the molecular formula C23H20ClN3O4 and a molecular weight of 437.887 g/mol . This compound is known for its unique structure, which includes a chlorobenzylidene group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide can be compared with other similar compounds, such as:
2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide: This compound has a similar structure but with a different position of the chlorine atom on the benzylidene group.
2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide: This compound differs in the position of the methoxy group on the phenyl ring.
These structural variations can lead to differences in their chemical reactivity and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-8-6-13(7-9-14)19-15(21)16(22)20-18-10-11-2-4-12(17)5-3-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMDHBUPSGTVJS-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305850-68-4 |
Source
|
Record name | 2-(2-(4-CHLOROBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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